N-Cyanonorbuprenorphine
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Overview
Description
N-Cyanonorbuprenorphine is a derivative of buprenorphine, a well-known opioid used for pain management and opioid addiction treatment. This compound is characterized by the presence of a cyano group attached to the norbuprenorphine structure, which significantly alters its chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyanonorbuprenorphine typically involves the cyanoacetylation of norbuprenorphine. This process can be carried out by treating norbuprenorphine with cyanoacetic acid or its derivatives under specific reaction conditions. Common methods include:
Neat Methods: Stirring norbuprenorphine with methyl cyanoacetate without solvent at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Cyanonorbuprenorphine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group.
Substitution: The cyano group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and strong bases are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule.
Scientific Research Applications
N-Cyanonorbuprenorphine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its interactions with biological systems, particularly opioid receptors.
Medicine: Investigated for potential therapeutic uses, including pain management and addiction treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
N-Cyanonorbuprenorphine exerts its effects primarily through interactions with opioid receptors. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesic effects with a lower risk of addiction and respiratory depression compared to full agonists .
Comparison with Similar Compounds
Similar Compounds
Buprenorphine: The parent compound, used widely in pain management and addiction treatment.
Norbuprenorphine: A metabolite of buprenorphine with similar but distinct pharmacological properties.
Nalbuphine: Another opioid with mixed agonist-antagonist properties.
Uniqueness
N-Cyanonorbuprenorphine is unique due to the presence of the cyano group, which alters its chemical reactivity and pharmacological profile. This modification can enhance its binding affinity and selectivity for opioid receptors, potentially leading to improved therapeutic outcomes .
Properties
Molecular Formula |
C26H34N2O4 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-11-hydroxy-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-5-carbonitrile |
InChI |
InChI=1S/C26H34N2O4/c1-22(2,3)23(4,30)17-13-24-8-9-26(17,31-5)21-25(24)10-11-28(14-27)18(24)12-15-6-7-16(29)20(32-21)19(15)25/h6-7,17-18,21,29-30H,8-13H2,1-5H3/t17-,18-,21-,23?,24-,25+,26-/m1/s1 |
InChI Key |
ICURSGMZLVOYKQ-ALONWEKESA-N |
Isomeric SMILES |
CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C#N)OC)O |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C#N)OC)O |
Origin of Product |
United States |
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